2-(2-Aminoethyl)pyrimidin-4-OL
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Overview
Description
2-(2-Aminoethyl)pyrimidin-4-OL is a chemical compound with the molecular formula C6H10N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)pyrimidin-4-OL typically involves the reaction of pyrimidine derivatives with ethylenediamine. One common method includes the cyclization of ethylenediamine with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Aminoethyl)pyrimidin-4-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-(2-aminoethyl)pyrimidin-4-OL dihydrochloride
- 2-(2-Aminoethyl)-6-methylpyrimidin-4-OL dihydrochloride
- 2-(Aminomethyl)-6-methyl-4-pyrimidinol hydrochloride
Uniqueness
2-(2-Aminoethyl)pyrimidin-4-OL is unique due to its specific structure, which imparts distinct chemical and biological properties. Its aminoethyl and hydroxyl groups make it versatile for various chemical reactions and applications, distinguishing it from other pyrimidine derivatives.
Biological Activity
2-(2-Aminoethyl)pyrimidin-4-OL is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines, as a class, are known for their significant roles in pharmacology, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring substituted with an aminoethyl group and a hydroxyl group at the 4-position. This unique structure is pivotal in its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, derivatives of pyrimidine have shown significant inhibition of COX-2 activity, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Antimicrobial Properties
Pyrimidine derivatives have been documented to exhibit antimicrobial activities against various pathogens. A study indicated that certain substituted pyrimidines demonstrated effective inhibition against bacteria such as E. coli and S. aureus, suggesting that this compound may possess similar properties . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Effects
The antitumor activity of pyrimidine derivatives has also been a focus of research. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro. For example, studies on related pyrimidine compounds revealed their ability to arrest the cell cycle at specific phases and inhibit key signaling pathways involved in tumor proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly influence their pharmacological profiles. For instance, the presence of electron-donating groups has been associated with enhanced anti-inflammatory activity, while specific substitutions can improve antimicrobial potency .
Case Study 1: Anti-inflammatory Evaluation
A study conducted on a series of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant reduction in inflammatory markers in animal models. The evaluation included carrageenan-induced paw edema assays, where these compounds showed a marked decrease in swelling compared to control groups .
Compound | COX-2 Inhibition IC50 (µM) | Inflammatory Response Reduction (%) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | - |
Case Study 2: Antimicrobial Activity
In vitro studies assessing the antimicrobial effects of pyrimidine derivatives revealed that those with structural similarities to this compound were effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | TBD |
S. aureus | TBD |
C. albicans | TBD |
Properties
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-1-5-8-4-2-6(10)9-5/h2,4H,1,3,7H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZOZZULKSQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.